molecular formula C16H12O5 B13147652 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione CAS No. 71786-00-0

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

Cat. No.: B13147652
CAS No.: 71786-00-0
M. Wt: 284.26 g/mol
InChI Key: YTYGCAMPADDVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is a substituted anthracene-9,10-dione (anthraquinone) derivative characterized by hydroxyl groups at positions 1 and 4, a methoxy group at position 5, and a methyl group at position 2. This substitution pattern confers unique electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. Anthraquinones are well-studied for their diverse bioactivities, including anticancer, antimicrobial, and DNA-intercalating properties .

Properties

CAS No.

71786-00-0

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

1,4-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione

InChI

InChI=1S/C16H12O5/c1-7-6-9(17)12-13(14(7)18)15(19)8-4-3-5-10(21-2)11(8)16(12)20/h3-6,17-18H,1-2H3

InChI Key

YTYGCAMPADDVCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)OC)O

Origin of Product

United States

Preparation Methods

Starting Materials and Core Assembly

The anthraquinone core is typically assembled via classical methods such as the oxidation of anthracene derivatives or cyclization of appropriate precursors. For this compound, the presence of hydroxyl groups at positions 1 and 4, a methoxy group at position 5, and a methyl group at position 2 indicates selective functionalization on the anthraquinone scaffold.

Functionalization Methods

Functionalization of anthraquinones to introduce hydroxy, methoxy, and methyl substituents involves several key reactions:

  • Hydroxylation: Introduction of hydroxy groups at the 1 and 4 positions can be achieved via direct hydroxylation or through nucleophilic substitution on halogenated precursors. The electron-withdrawing carbonyl groups make direct electrophilic substitution challenging, so hydroxylation is often performed on activated intermediates or via oxidative methods.

  • Methoxylation: The methoxy group at position 5 is typically introduced by methylation of a hydroxy precursor using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

  • Methylation: The methyl substituent at position 2 is introduced through Friedel-Crafts alkylation or via directed lithiation followed by methylation. Due to steric hindrance near the carbonyl groups, regioselective methylation requires careful control of reaction conditions.

Specific Synthetic Routes

A notable approach involves starting from quinizarin (1,4-dihydroxyanthraquinone), which serves as a versatile intermediate:

Step Reaction Type Description Reference
1 Selective methylation Methylation of quinizarin at position 5 to introduce the methoxy group using methyl iodide
2 Directed ortho-lithiation Lithiation at position 2 followed by methylation to introduce the methyl group
3 Purification and characterization Isolation of 1,4-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione by chromatography and spectral analysis

This sequence leverages the reactivity of quinizarin and the directing effects of hydroxyl groups to achieve regioselective substitution.

Detailed Reaction Mechanisms and Conditions

Methylation of Hydroxy Groups

Methylation is commonly performed by treating the hydroxyanthraquinone intermediate with methyl iodide in the presence of a base such as potassium carbonate in acetone or dimethylformamide. This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the methyl electrophile, forming the methoxy substituent.

Directed Lithiation and Alkylation

Directed ortho-lithiation involves treating the hydroxy-substituted anthraquinone with a strong base like butyllithium at low temperatures to generate a lithiated intermediate at position 2. Subsequent reaction with methyl iodide introduces the methyl group. This method provides regioselectivity due to the directing effect of the hydroxy groups and the steric environment of the molecule.

Oxidation and Purification

After functionalization, the compound may require oxidation or re-oxidation steps to restore the anthraquinone carbonyl groups if reduced during lithiation or substitution. Purification is typically conducted by column chromatography or recrystallization, followed by characterization through nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the substitution pattern.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations References
Direct methylation of quinizarin Methyl iodide, potassium carbonate, acetone High regioselectivity for methoxy at position 5 Requires pure quinizarin intermediate
Directed ortho-lithiation and methylation Butyllithium, methyl iodide, low temperature Selective methylation at position 2 Sensitive to moisture and temperature control
Oxidative hydroxylation Various oxidants (e.g., hydrogen peroxide) Introduces hydroxy groups at 1,4 positions May require protection/deprotection steps

Research Findings and Optimization

Recent literature emphasizes the importance of controlling reaction conditions to maximize yield and regioselectivity. For example, using 2-chloroacetoacetic esters in nucleophilic substitution reactions on anthraquinone derivatives improves yields due to better leaving group ability compared to unsubstituted esters. Additionally, the use of reducing agents like sodium dithionite can convert anthraquinones to their leuco forms, facilitating subsequent alkylation reactions.

The steric hindrance caused by carbonyl groups in peri-positions requires careful selection of reagents and reaction conditions to avoid side reactions and degradation. Catalysis with Lewis acids such as indium bromide has been successfully employed in related anthraquinone functionalizations, suggesting potential for further optimization in the synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an anthraquinone derivative . Anthraquinones, a class of polyketides, are characterized by a 9,10-dioxoanthracene core, with derivatives arising from enzymatic reactions like methylation, oxidation, or dimerization .

Applications in Nervous System Diseases

Extracts and compounds interacting with TOMM6 (Translocase of Outer Membrane 6kDa subunit homologue) that comprise anthraquinone or its derivative have use in the treatment or prophylaxis of nervous system diseases . The interaction with TOMM6 is the common principle of action of the extracts and compounds which results in their utility in the treatment or prophylaxis of a nervous system disease or disorder, preferably a human nervous system disease or disorder, preferably a central nervous system (CNS) or peripheral nervous system (PNS) disease or disorder . Nervous system diseases or disorders also known as nervous system or neurological diseases or disorders, refer to medical conditions affecting the nervous system . This category encompasses central nervous and peripheral nervous diseases or disorders, including genetic disorders, seizure disorders (such as epilepsy), conditions of cardiovascular origin (such as stroke), congenital and developmental disorders (such as spina bifida), degenerative disorders such as multiple sclerosis (MS), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS) and forms of dementia such as vascular dementia, Lewy Body dementia, frontotemporal dementia, and Alzheimer's disease (AD) .

General Applications of Anthraquinones

Anthraquinones have utility as drugs, in particular as laxatives (e.g. dantron, emodin, aloe emodin, and some of the senna glycosides), anti-malarials (e.g. rufigallol), antineoplastics (treatment of cancer, mitoxantrone, pixantrone, and the anthracyclines), and DNA dyes / nuclear counterstains (e.g . DRAQ5, DRAQ7 and CyTRAK Orange for use in flow cytometry and fluorescence microscopy .

Potential Toxicity

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components:

Comparison with Similar Compounds

Substituent Position and Bioactivity

The biological activity of anthraquinones is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione 1,4-OH; 5-OCH₃; 2-CH₃ Enhanced lipophilicity due to methyl and methoxy groups; potential DNA-binding via hydroxyl groups. Anticancer activity hypothesized.
Mitoxantrone 1,4-bis[2-(2-hydroxyethylamino)ethylamino]-5,8-OH Clinically used anticancer agent; intercalates DNA via planar anthraquinone core and side-chain interactions.
Erythrin A 1,4-OH; 3-(1′-acetoxy-4′-methylpent-3′-enyl); 9′-CH₃ Isolated from Lithospermum erythrorhizon; antiallergic and cytotoxic activities.
1,5-Dihydroxyanthraquinone (Anthrarufin) 1,5-OH Used in dye industries; moderate antitumor activity. Polar due to hydroxyl groups.
1,4,7-Trihydroxy-5-methoxy-2-methylanthracene-9,10-dione 1,4,7-OH; 5-OCH₃; 2-CH₃ Additional hydroxyl at position 7 increases polarity and antioxidant potential.
Aloe sinkatana derivative 2,8-OH; 6-(hydroxymethyl); 1-OCH₃ Antioxidant and antiglycation activities; hydroxymethyl group enhances solubility.

Physicochemical Properties

  • Lipophilicity : Methoxy and methyl groups increase logP values, favoring passive diffusion across biological membranes. For example, 1,4-dimethoxyanthracene-9,10-dione (logP ~3.2) is more lipophilic than 1,4-dihydroxy derivatives (logP ~1.8) .
  • Solubility : Hydroxyl groups enhance water solubility, while methyl/methoxy groups reduce it. The target compound likely has intermediate solubility, balancing bioavailability and cellular uptake.

Key Research Findings

  • Synthetic Yields: Methylation of 1,4-dihydroxyanthracene-9,10-dione with DMS yields ~70–80% methoxy derivatives, but selectivity for mono- vs. di-methylation requires precise temperature control .
  • Biological Screening : 5,8-Dimethylanthracene-9,10-dione analogs inhibit colon cancer cell proliferation (IC₅₀ = 2–5 µM) by targeting EGFR/mTOR pathways .
  • SAR Insights :
    • Hydroxyl groups at 1,4 positions are critical for DNA interaction.
    • Methyl groups at 2 or 5 positions enhance metabolic stability.
    • Methoxy groups at 5 or 8 positions optimize steric compatibility with DNA grooves .

Biological Activity

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione, an anthraquinone derivative, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula C16H12O5C_{16}H_{12}O_{5} and features two hydroxyl groups and a methoxy group that enhance its chemical reactivity and potential medicinal applications. Research indicates its efficacy in various fields including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The structural characteristics of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione significantly contribute to its biological activity. The presence of hydroxyl and methoxy groups allows for interactions with cellular components, which can lead to various therapeutic effects.

PropertyDetails
Molecular FormulaC16H12O5C_{16}H_{12}O_{5}
Molecular WeightApproximately 284.26 g/mol
Functional GroupsHydroxyl (-OH), Methoxy (-OCH₃)

Antibacterial and Antifungal Properties

1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has demonstrated significant antibacterial and antifungal effects. Studies have shown that it inhibits the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential cellular processes.

Cytotoxic Effects

The compound exhibits potent cytotoxicity against several cancer cell lines. Its mechanism primarily involves inducing oxidative stress within cells, leading to apoptosis. Research has identified that it effectively targets cellular enzymes and proteins associated with cancer cell proliferation.

Case Study: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione on human lung cancer cells (A549). The results indicated an IC50 value of approximately 4.56 μM, demonstrating its potential as an anticancer agent .

The biological activity of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be attributed to its ability to generate reactive oxygen species (ROS) within cells. This oxidative stress triggers apoptotic pathways leading to cell death. Additionally, the compound interacts with mitochondrial components, influencing apoptosis-related protein expression such as cytochrome C .

Comparative Analysis with Related Compounds

Several anthraquinone derivatives share structural similarities with 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione. Here is a comparative analysis highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
1,4-DihydroxyanthraquinoneLacks methoxy groupMore potent in certain antibacterial assays
1-HydroxyanthraquinoneContains one hydroxyl groupSimpler synthesis route
5-MethoxyanthraquinoneLacks additional hydroxyl groupDifferent biological activity profile
2-MethylanthraquinoneSimilar anthraquinone coreDifferent substituents affecting reactivity

Applications

The applications of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione extend beyond medicinal chemistry into areas such as dye production due to its vibrant color properties. Its ability to induce oxidative stress also positions it as a candidate for further research in neuroprotection against diseases like Alzheimer's .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.